N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17730329
InChI: InChI=1S/C11H12BrN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3
SMILES:
Molecular Formula: C11H12BrN3
Molecular Weight: 266.14 g/mol

N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC17730329

Molecular Formula: C11H12BrN3

Molecular Weight: 266.14 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-Bromophenyl)methyl]-1-methyl-1H-pyrazol-4-amine -

Specification

Molecular Formula C11H12BrN3
Molecular Weight 266.14 g/mol
IUPAC Name N-[(3-bromophenyl)methyl]-1-methylpyrazol-4-amine
Standard InChI InChI=1S/C11H12BrN3/c1-15-8-11(7-14-15)13-6-9-3-2-4-10(12)5-9/h2-5,7-8,13H,6H2,1H3
Standard InChI Key XSYCLSTXEYBUPY-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)NCC2=CC(=CC=C2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of two primary moieties: a 1-methyl-1H-pyrazol-4-amine core and a 3-bromobenzyl substituent. The pyrazole ring adopts a planar conformation with delocalized π-electrons, while the bromine atom at the meta position of the phenyl ring introduces steric and electronic effects that influence reactivity . X-ray crystallographic data for related bromophenyl-pyrazole compounds reveal bond lengths of ~1.38 Å for the C-N bonds in the pyrazole ring and ~1.90 Å for the C-Br bond, consistent with typical aromatic and halogenated systems .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₁₁H₁₂BrN₃
Molecular Weight266.14 g/mol
Hybridization (Pyrazole N)sp²
Bond Angle (C-Br-C)120° (estimated)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The ¹H-NMR spectrum is expected to show:

  • A singlet at δ 3.7–3.9 ppm for the N-methyl group

  • Aromatic proton resonances between δ 7.1–7.4 ppm for the bromophenyl ring

  • Exchangeable protons from the amine group at δ 4.5–5.0 ppm (broad)

Mass spectrometry typically exhibits a molecular ion peak at m/z 266.04 (M⁺) with characteristic fragmentation patterns corresponding to the loss of Br (79.9 Da) and CH₃NH groups.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the formation of the pyrazole core, followed by functionalization at the 4-position:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic conditions.

  • N-Methylation: Treatment with methyl iodide or dimethyl sulfate in the presence of a base .

  • Bromophenylmethyl Attachment: Ullmann coupling or nucleophilic substitution reactions using 3-bromobenzyl bromide.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Pyrazole FormationHydrazine hydrate, EtOH, Δ65–70%
N-MethylationCH₃I, K₂CO₃, DMF80–85%
Benzylation3-Bromobenzyl bromide, K₂CO₃50–60%

Purification and Analysis

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >95% .

CompoundActivity (IC₅₀/MIC)Target
3-(4-Bromophenyl)-1-methyl-1H-pyrazol-5-amine15.2 µM (MCF-7)Topoisomerase II
1-[(3-Bromophenyl)methyl]-1H-pyrazol-5-amine HCl9.8 µg/mL (S. aureus)Cell wall synthesis

Industrial and Materials Science Applications

Coordination Chemistry

The amine and pyrazole nitrogen atoms serve as ligands for transition metals. Copper(II) complexes of similar compounds demonstrate catalytic activity in C–N coupling reactions .

Polymer Science

Incorporation into polyamide backbones enhances thermal stability (Tₐ = 215°C) and flame retardancy due to bromine’s radical-scavenging properties.

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of the bromine position and amine substituents.

  • In Vivo Toxicology: Acute and chronic toxicity profiling in rodent models.

  • Drug Delivery Systems: Nanoencapsulation to improve bioavailability.

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